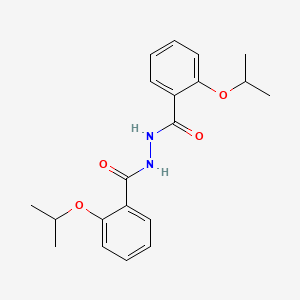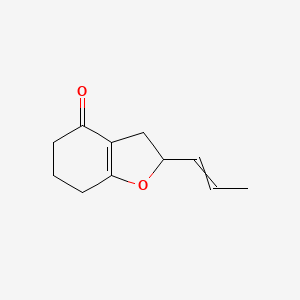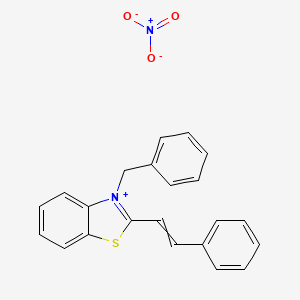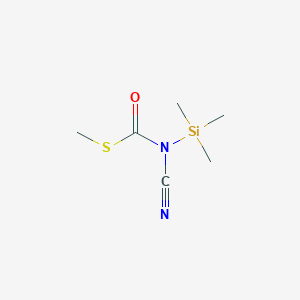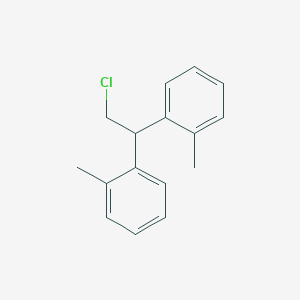
1,1'-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) is a chemical compound with the molecular formula C16H17Cl It is known for its unique structure, which includes a chloroethane group bonded to two methylbenzene rings
Vorbereitungsmethoden
The synthesis of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) typically involves the reaction of 2-methylbenzene with 2-chloroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethane group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) involves its interaction with specific molecular targets. The chloroethane group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
1,1’-(2-Chloroethane-1,1-diyl)bis(2-methylbenzene) can be compared with other similar compounds such as:
1,1,2-Trichloroethane: An organochloride solvent with different chemical properties and applications.
1,2-Bis(chlorodimethylsilyl)ethane: A compound with similar structural features but different reactivity and uses.
Methane, bis(2-chloroethoxy)-: Another compound with a chloroethane group, used in different industrial applications.
Eigenschaften
CAS-Nummer |
113791-60-9 |
|---|---|
Molekularformel |
C16H17Cl |
Molekulargewicht |
244.76 g/mol |
IUPAC-Name |
1-[2-chloro-1-(2-methylphenyl)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-7-3-5-9-14(12)16(11-17)15-10-6-4-8-13(15)2/h3-10,16H,11H2,1-2H3 |
InChI-Schlüssel |
KUEURWIFYDNPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CCl)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


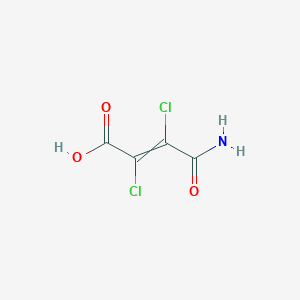
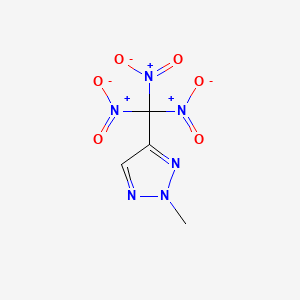
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
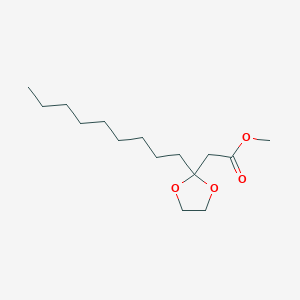
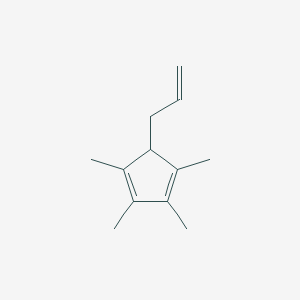
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
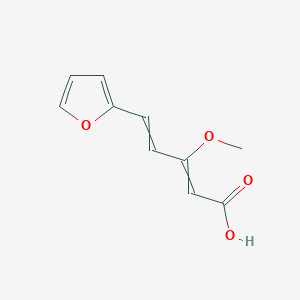
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
